molecular formula C9H8ClN3O3 B2497247 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 956449-75-5

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid

Numéro de catalogue: B2497247
Numéro CAS: 956449-75-5
Poids moléculaire: 241.63
Clé InChI: VTMZXGXVWTYXGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Propriétés

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZXGXVWTYXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

This compound can undergo various types of chemical reactions, including:

Mécanisme D'action

The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chemical Identity

  • IUPAC Name : 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
  • CAS Number : 956449-75-5
  • Molecular Formula : C₉H₈ClN₃O₃
  • Molecular Weight : 241.63 g/mol
  • Structural Features :
    • A pyrazole ring substituted with chlorine at position 3.
    • A methylene bridge links the pyrazole to an isoxazole ring, which has a methyl group at position 5 and a carboxylic acid at position 3 .
Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences Reference
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (956449-75-5) C₉H₈ClN₃O₃ 241.63 4-Cl pyrazole, 5-methyl isoxazole, carboxylic acid Parent compound; no additional functional groups
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (1006441-88-8) C₉H₇ClN₄O₅ 286.63 4-Cl, 3-NO₂ pyrazole Nitro group increases molecular weight and reactivity; potential for enhanced bioactivity
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (1006441-85-5) C₁₀H₁₁N₄O₅ 286.63* 3,5-dimethyl, 4-NO₂ pyrazole Steric bulk from methyl groups; nitro may alter solubility
5-Methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (N/A) C₁₀H₁₁N₃O₃ 221.22 4-methyl pyrazole Reduced electronegativity; higher lipophilicity
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (926205-49-4) C₁₃H₁₂ClNO₂ 265.70 Benzyl group, 3-methyl Aromatic substitution enhances steric hindrance; potential for varied pharmacokinetics

*Calculated from molecular formula.

Key Comparative Insights

Structural Modifications and Bioactivity: The nitro-substituted derivative (1006441-88-8) exhibits higher molecular weight and polarity due to the nitro group, which may enhance interactions with biological targets (e.g., enzymes or receptors) . This aligns with studies on nitro-containing pyrazoles showing antibacterial activity .

Synthetic Considerations :

  • Synthesis of these compounds typically involves alkylation or esterification reactions. For example, the parent compound may be synthesized via coupling of 4-chloropyrazole with a pre-functionalized isoxazole intermediate .

Physicochemical Properties :

  • The parent compound (241.63 g/mol) has lower molecular weight than nitro derivatives (286.63 g/mol), suggesting differences in crystallinity and melting points .
  • The benzyl-substituted analog (926205-49-4) introduces aromaticity, which could impact UV absorption and stability .

Safety and Handling :

  • Nitro-containing derivatives (e.g., 1006441-88-8) may pose higher toxicity risks due to reactive nitro groups, necessitating strict safety protocols .
  • General precautions for all compounds include using PPE (gloves, goggles) and adhering to disposal regulations .

Activité Biologique

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS No. 956449-75-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8ClN3O3C_9H_8ClN_3O_3 and a molecular weight of 241.63 g/mol. Its structure includes a pyrazole ring, an isoxazole moiety, and a carboxylic acid functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC9H8ClN3O3C_9H_8ClN_3O_3
Molecular Weight241.63 g/mol
CAS Number956449-75-5
Chemical StructureStructure

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various kinases. For instance, it has shown selective inhibition against the Akt family of kinases, which are crucial in cell survival and proliferation pathways. The compound demonstrated an IC50 value of 61 nM against Akt1, indicating significant potency compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited IC50 values of 7.76 µM against HCT116 (colon cancer) and 9.76 µM against OVCAR-8 (ovarian cancer) cell lines . These findings suggest that the compound may serve as a potential therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects involves the binding to the ATP-binding site of kinases, thereby inhibiting their activity. Structural studies have shown that the compound forms hydrogen bonds with critical amino acids in the active site of kinases, disrupting their function .

Study on Cancer Cell Lines

A study conducted by researchers evaluated the effects of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid on various cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that the compound induced cell cycle arrest and exhibited synergistic effects when combined with standard chemotherapeutic agents .

Neurodegenerative Disease Models

Another significant area of research involves the modulation of pathways implicated in neurodegenerative diseases. The compound was tested for its ability to inhibit ASK1 kinase, which plays a role in apoptosis and inflammation associated with conditions like amyotrophic lateral sclerosis (ALS). The findings revealed that it could effectively reduce ASK1 activity in cellular models .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-Cl at ~140 ppm, isoxazole CH₃ at ~2.3 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for small-molecule structures .
  • IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and isoxazole/pyrazole ring vibrations (~1600 cm⁻¹) .
    Note : For polymorphic forms, variable-temperature XRD is recommended .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in enzyme inhibition or cytotoxicity data often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Solubility issues : Use DMSO stocks >10 mM may induce aggregation; optimize with co-solvents (e.g., PEG-400) .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
    Recommendation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .

What computational strategies are suitable for predicting the compound’s binding modes with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues for hydrogen bonding: pyrazole Cl and carboxylic acid .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with activity using MOE or RDKit .
    Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .

How can reaction conditions be optimized to enhance yield in large-scale synthesis?

Advanced Research Question

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings; optimize ligand ratios to minimize palladium residues .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Workup strategies : Use flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (MeOH/H₂O) for purification .
    Key metric : Aim for >85% yield and <2% impurities (HPLC purity) .

What are the challenges in characterizing the compound’s stability under physiological conditions?

Advanced Research Question

  • pH-dependent degradation : Carboxylic acid deprotonation (pKa ~3.5) increases solubility but may promote esterification in serum .
  • Light sensitivity : UV-Vis studies show photodegradation at 254 nm; store in amber vials .
  • Thermal stability : TGA/DSC reveals decomposition >200°C, but accelerated stability testing (40°C/75% RH) is critical for shelf-life .
    Mitigation : Lyophilize with trehalose for long-term storage .

How does the compound’s regioselectivity in substitution reactions compare to its structural analogs?

Basic Research Question
The chloro-pyrazole moiety directs electrophiles to the C-5 position due to electron-withdrawing effects, while the isoxazole methyl group sterically hinders C-4 substitution. Comparatively:

  • 4-Chloro-3-ethyl-pyrazole analogs : Exhibit higher reactivity at C-3 due to ethyl’s inductive effect .
  • Methylisoxazole vs. phenylisoxazole : Electron-donating methyl groups reduce ring electrophilicity, slowing SNAr reactions .

What strategies are effective in overcoming low bioavailability in preclinical studies?

Advanced Research Question

  • Prodrug design : Convert carboxylic acid to ethyl ester (improves logP by ~1.5 units) .
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance plasma half-life .
  • Salt formation : Sodium or lysine salts improve aqueous solubility (test via shake-flask method) .
    In vivo validation : Monitor pharmacokinetics in rodent models with LC-MS/MS quantification .

How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Basic Research Question

  • Kinetic assays : Measure Km/Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
  • Fluorescent probes : Use TAMRA-labeled analogs for FRET-based real-time monitoring .
    Controls : Include known inhibitors (e.g., indomethacin for COX-2) and inactive enantiomers .

What are the best practices for resolving crystallographic disorder in the compound’s structure?

Advanced Research Question

  • Multi-temperature data collection : Collect datasets at 100 K and 298 K to identify dynamic disorder .
  • SHELXL constraints : Apply RIGU/SADI commands to refine disordered methyl/chloro groups .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C-H⋯O) contributing to packing .
    Case study : A 2011 Acta Cryst. study resolved disorder in a chloro-pyrazole derivative via anisotropic refinement of Cl atoms .

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